molecular formula C23H24ClN5O2S B2961064 5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-48-7

5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2961064
CAS No.: 851969-48-7
M. Wt: 469.99
InChI Key: DJYFBEFIVFORSY-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a 3-chlorophenyl group, a 4-(4-methoxyphenyl)piperazine moiety, and a methyl substituent. The hydroxyl group at position 6 may enhance hydrogen-bonding capacity, influencing target binding or solubility .

Properties

IUPAC Name

5-[(3-chlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-4-3-5-17(24)14-16)28-12-10-27(11-13-28)18-6-8-19(31-2)9-7-18/h3-9,14,20,30H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYFBEFIVFORSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article focuses on its biological activity, including cytotoxic effects, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈ClN₅OS
  • Molecular Weight : 365.89 g/mol
  • Structure : The compound features a thiazole and triazole moiety, which are known for their diverse pharmacological properties.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of similar triazole derivatives on various cancer cell lines. For instance, a related compound was shown to exhibit selective cytotoxicity against melanoma cells (VMM917) with an IC50 value indicating significant efficacy compared to normal cells. The mechanism involved cell cycle arrest at the S phase and reduced melanin production, suggesting potential use in melanoma therapy .

Table 1: Cytotoxic Effects of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
B9VMM9174.9S-phase arrest, melanin reduction
AHeLa10.5Apoptosis induction
BMCF-78.2Cell cycle arrest

The biological activity of this compound is likely attributed to its interaction with specific molecular targets involved in cancer proliferation and survival. The triazole ring is known to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin biosynthesis and is often overexpressed in melanoma cells .

Pharmacological Potential

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may also exhibit such effects.
  • Anti-inflammatory Effects : The presence of the piperazine moiety is associated with anti-inflammatory activities, which could enhance the therapeutic profile of this compound .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by inhibiting acetylcholinesterase activity, which could be beneficial in neurodegenerative disorders .

Study on Melanoma Treatment

In a study published in the International Journal of Biology and Chemistry, researchers investigated the effects of a triazole derivative on melanoma cells. The compound exhibited a selective cytotoxic effect and induced cell cycle arrest, making it a candidate for further development as an anti-melanoma agent .

Multi-Kinase Inhibitor Research

Research has indicated that compounds similar to the one may act as multi-kinase inhibitors, targeting several pathways involved in cancer progression. This poly-specific inhibition could lead to more effective treatments with reduced side effects compared to traditional therapies .

Comparison with Similar Compounds

Key Compounds :

Compound Piperazine Substituent Core Structure Biological Implications
Target Compound 4-(4-Methoxyphenyl) Thiazolo-triazol Enhanced receptor affinity due to methoxy’s electron-donating effect
: 869344-07-0 4-(3-Chlorophenyl) + 4-ethoxy-3-methoxyphenyl Thiazolo-triazol Increased steric bulk may reduce membrane permeability
: 898366-19-3 4-Ethyl Thiazolo-triazol Ethyl group may improve metabolic stability but reduce polar interactions

Analysis :

  • The 4-methoxyphenyl group in the target compound likely enhances binding to serotonin/dopamine receptors compared to the 3-chlorophenyl variant in , which introduces steric hindrance .

Modifications in the Heterocyclic Core

Key Compounds :

Compound Core Structure Substituent Features Pharmacological Impact
Target Compound Thiazolo[3,2-b][1,2,4]triazol Planar core with perpendicular 3-chlorophenyl Optimized for enzyme active-site penetration
: Compound 4 Pyrazol-thiazole hybrid Fluorophenyl groups Isostructurality with target; perpendicular fluorophenyl may disrupt target binding
: Triazolo-thiadiazoles Triazolo[3,4-b][1,3,4]thiadiazole 4-Methoxyphenylpyrazolyl Antifungal activity via 14-α-demethylase inhibition

Analysis :

  • The thiazolo-triazol core in the target compound offers greater planarity than ’s pyrazol-thiazole hybrids, favoring interactions with flat binding pockets .

Chlorophenyl and Methoxyphenyl Positioning

Key Comparisons :

  • 3-Chlorophenyl (Target) vs. 4-Chlorophenyl () : The meta-chloro substitution in the target compound may enhance hydrophobic interactions compared to para-substituted analogs, which are more electron-withdrawing .
  • 4-Methoxyphenyl (Target) vs. 4-Methoxybenzylidene () : The methoxy group in the target’s piperazine improves solubility, whereas ’s benzylidene moiety introduces conjugation effects, altering UV absorption and redox properties .

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